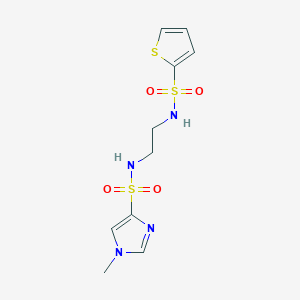
1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Applications
Sulfonamide compounds, including those with structures similar to 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide, have been extensively studied for their antibacterial properties. These compounds are a significant class of synthetic bacteriostatic antibiotics used against bacterial infections caused by various microorganisms. Their application extends beyond antibacterial uses, showing promise as anticancer agents, antiviral HIV protease inhibitors, and in drugs for Alzheimer’s disease, showcasing their broad therapeutic potential (I. Gulcin & P. Taslimi, 2018). Additionally, the presence of the sulfonamide moiety in many clinically used drugs, including diuretics and antiepileptics, underscores the structural motif's importance in medicinal chemistry, hinting at its potential in future drug development (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Environmental and Water Treatment Processes
The environmental fate and treatment technologies for sulfonamides, due to their widespread use in agriculture and medicine, have become a growing concern. Studies have focused on the chemical reaction features of sulfonamides to eliminate their potential impact on ecosystems and human health. Advanced Oxidation Processes (AOPs) using biochar or metal-based oxidants have been proposed as effective methods for the detoxification and removal of sulfonamides from water, suggesting an avenue for future technological development in water treatment processes (Jingchen Li et al., 2021).
Antioxidant Capacity and Chemical Degradation
The antioxidant capacity of sulfonamide derivatives, including assessments via ABTS/PP Decolorization Assay, has been a subject of interest, indicating the chemical versatility and potential health benefits of these compounds. This interest extends to understanding their chemical degradation pathways and the implications for environmental health, emphasizing the need for sustainable and effective treatment methods to mitigate the ecological impact of sulfonamides (I. Ilyasov et al., 2020).
Synthesis and Medicinal Chemistry
Research into the synthesis of thiophene derivatives, which are structurally related to this compound, has demonstrated their significant biological activities and applications in medicinal chemistry. These compounds exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This highlights the continued interest and potential for discovering new therapeutic agents within this class of compounds (S. Rathore et al., 2021).
Eigenschaften
IUPAC Name |
1-methyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S3/c1-14-7-9(11-8-14)20(15,16)12-4-5-13-21(17,18)10-3-2-6-19-10/h2-3,6-8,12-13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWCMMLSONAYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

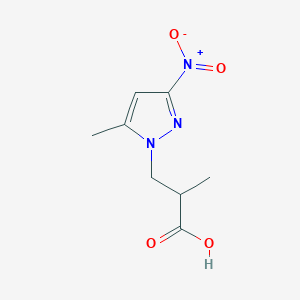
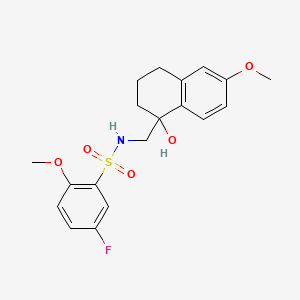
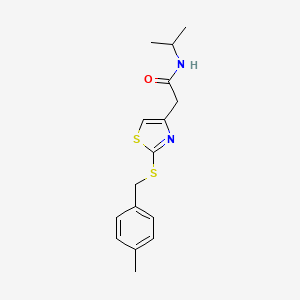

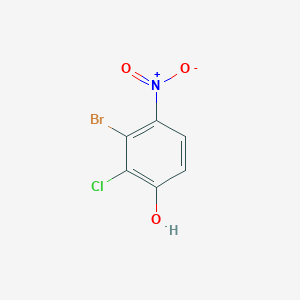

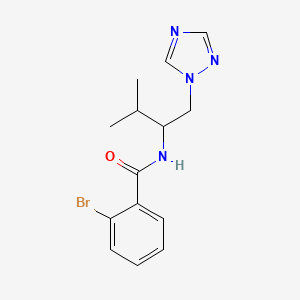
![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)
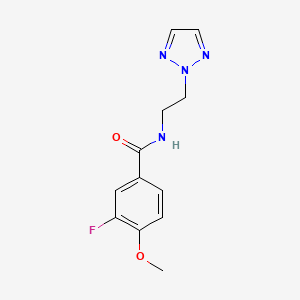
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)
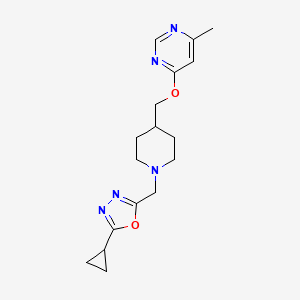
![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)